2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves multiple steps. One common synthetic route includes the reaction of 3-methoxyphenyl isocyanate with a thiazole derivative under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may involve catalysts to enhance the reaction rate . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and bleomycin . Compared to these compounds, 2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-28-18-8-6-15(7-9-18)12-23-20(26)11-17-13-30-22(25-17)31-14-21(27)24-16-4-3-5-19(10-16)29-2/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYZXHAZKWPFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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